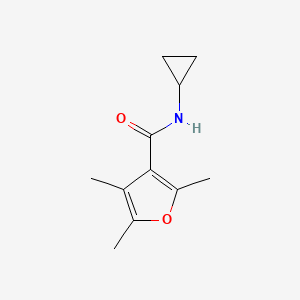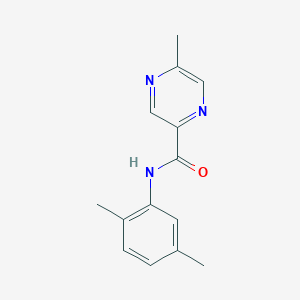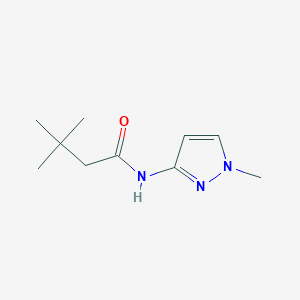
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide, also known as EMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMPTC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has also been shown to modulate the activity of various ion channels, including voltage-gated sodium and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has also been found to possess anticonvulsant activity in animal models of epilepsy. In addition, N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been shown to possess potent activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is its poor solubility in aqueous media, which can make it difficult to formulate for oral administration. In addition, the mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide is not fully understood, which can make it challenging to optimize its pharmacological properties.
Zukünftige Richtungen
Despite the promising results obtained so far, there is still much to be learned about the potential applications of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide in drug discovery and development. Future studies should focus on elucidating the mechanism of action of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide and identifying its molecular targets. In addition, further studies are needed to optimize the pharmacological properties of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide, including its solubility and bioavailability, to facilitate its development as a drug candidate. Finally, more extensive studies are needed to evaluate the safety and efficacy of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide involves the reaction of 2-ethyl-6-methylphenylamine with thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide has also been found to possess potent activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-3-11-6-4-5-10(2)13(11)15-14(16)12-7-8-17-9-12/h4-9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYNFJVPPAZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
